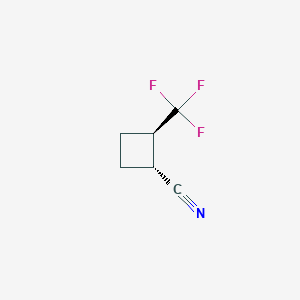
(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 2581763-03-1 . It has a molecular weight of 149.12 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Cycloaddition Reactions and Structural Analysis
One study explored the cycloaddition reactions of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile and vinyl ethers, leading to the formation of cyclobutanes and bis-adduct derivatives. These cyclobutanes were resistant to further reactions with vinyl ether, indicating competing pathways involving intermediate l,4-zwitterions. The structures of the bis-adducts, which are derivatives of 1-azabicyclo[4.2.0]oct-5-ene, were confirmed through X-ray analyses and 19F-NMR spectra (Desmaison, Huisgen, & Nöth, 2012).
Formation and Characterization of Cyclobutane Derivatives
Another research focused on the direct cyclobutylation of 1,6-dihydroazulene, producing spiro hydrocarbons and cations. These cations, upon reaction with pyrrolidine, yielded adducts demonstrating the distinctive chemical behavior of cyclobutane derivatives compared to their three-membered ring homologs (Oda, Sakamoto, Miyatake, & Kuroda, 1999).
Dehydrogenated Intermolecular Cyclization
A study reported the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinium bromide, indicating potential pathways for creating complex organic molecules (Muramatsu, Toyota, & Satou, 2009).
Boron-Containing Heterocycles Synthesis
Research into boron-containing heterocycles synthesis showed the reaction of a four-membered borete with carbon, silicon, and gallium donor ligands. This resulted in the formation of both fused and spiro-type boracycles, highlighting the versatility of cyclobutanes in synthesizing complex heterocyclic structures (Güven, Denker, Dolati, Wullschläger, Trzaskowski, & Frank, 2022).
Novel Acceptors for Donor–Acceptor Chromophores
The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties was studied as an approach to creating novel acceptors for donor–acceptor chromophores. This process involved elongation of the carbon chain and introduction of the cyano group carbon atom to the carbon skeleton, offering new pathways for the synthesis of structurally diverse chromophores (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
特性
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNYZFZORVRAO-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)
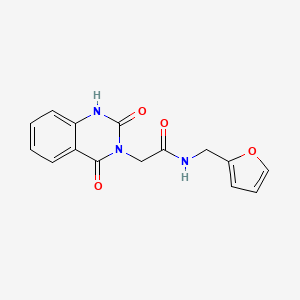


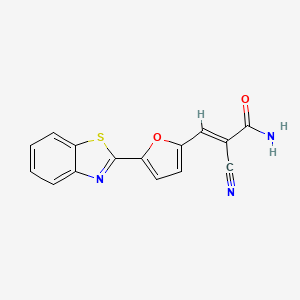
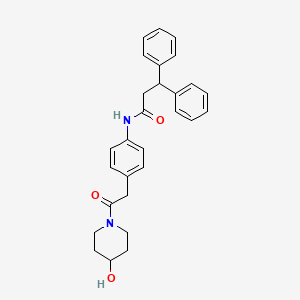
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
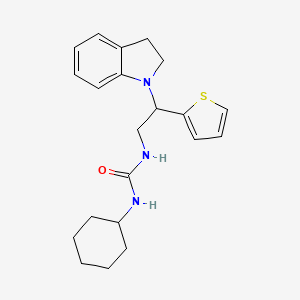
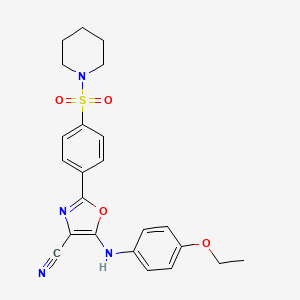

![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
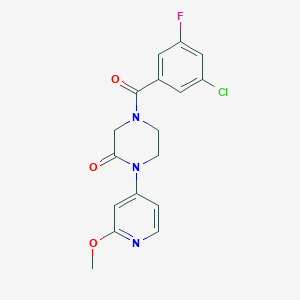
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)